

Confirming IWR-1 Efficacy in Organoid Models: A Comparative Guide

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Compound of Interest		
Compound Name:	IWR-1	
Cat. No.:	B15607926	Get Quote

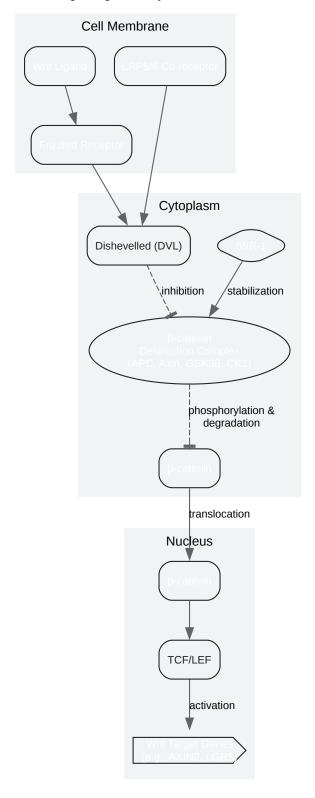
For researchers, scientists, and drug development professionals utilizing organoid models, confirming the on-target activity of small molecule inhibitors is a critical step. This guide provides a comprehensive comparison of **IWR-1**, a potent Wnt signaling inhibitor, with other commonly used alternatives. It includes detailed experimental protocols and supporting data to enable objective evaluation of its performance in inhibiting the Wnt pathway in three-dimensional organoid cultures.

Mechanism of Action: IWR-1 and the Wnt Signaling Pathway

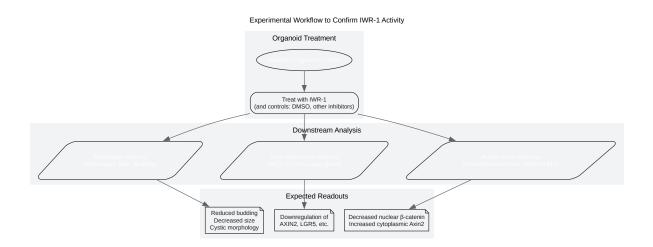
IWR-1 (Inhibitor of Wnt Response-1) functions by stabilizing the Axin-scaffolding protein of the β -catenin destruction complex.[1] In the canonical Wnt signaling pathway, the binding of Wnt ligands to Frizzled (FZD) receptors and LRP5/6 co-receptors leads to the inactivation of this destruction complex. This allows β -catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes, promoting stem cell maintenance and proliferation. By stabilizing Axin, **IWR-1** promotes the phosphorylation and subsequent degradation of β -catenin, thereby inhibiting the downstream transcriptional program.



Wnt Signaling Pathway and IWR-1 Inhibition







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References

- 1. Protocol for the generation and expansion of human iPS cell-derived ureteric bud organoids - PMC [pmc.ncbi.nlm.nih.gov]
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